

# An In-depth Technical Guide to the ADMET Profile of Sophoraflavanone H

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## Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593411

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sophoraflavanone H** is a complex polyphenol natural product, classified as a flavonostilbene, that has garnered interest within the scientific community for its potential therapeutic applications, including antimicrobial and antitumor activities.<sup>[1]</sup> A critical aspect of the preclinical development of any new chemical entity is the comprehensive evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical guide provides a detailed in silico prediction and analysis of the ADMET properties of **Sophoraflavanone H**, offering valuable insights for researchers and drug development professionals. Due to the limited availability of direct experimental data for **Sophoraflavanone H**, this report leverages established computational models to forecast its pharmacokinetic and toxicological characteristics. The methodologies and predicted data presented herein serve as a foundational resource to guide further experimental investigation.

## Predicted Physicochemical and ADMET Properties of Sophoraflavanone H

The ADMET profile of a compound is intrinsically linked to its physicochemical properties. In the absence of experimental data, in silico tools provide a rapid and valuable means of predicting these characteristics. The SMILES (Simplified Molecular Input Line Entry System) string for **Sophoraflavanone H**, CC(C)=C/Cc1c(O)cc(O)c2C(=O)C--INVALID-LINK--c1cc2--INVALID-

LINK--c1ccc(O)cc1)c1cc(O)cc(O)c1[2], was used to generate the following ADMET predictions using a consensus approach from well-established platforms such as SwissADME, pkCSM, and ADMETlab 2.0.

## Physicochemical Properties

Understanding the fundamental physicochemical properties of **Sophoraflavanone H** is essential for interpreting its likely ADMET profile. These properties influence its solubility, permeability, and interactions with biological systems.

Property	Predicted Value	Interpretation
Molecular Formula	C34H30O9[2]	Indicates a relatively large and complex molecule.
Molecular Weight	582.6 g/mol	Exceeds the typical range for Lipinski's Rule of Five (<500 g/mol ), suggesting potential challenges with oral bioavailability.
LogP (Octanol/Water Partition Coefficient)	5.90	High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA)	158.8 Å <sup>2</sup>	High TPSA, which may limit passive diffusion across biological membranes.
Number of Hydrogen Bond Donors	7	High number, potentially impacting membrane permeability.
Number of Hydrogen Bond Acceptors	9	Within a generally acceptable range.
Water Solubility (LogS)	-6.25	Predicted to be poorly soluble in water.

## ADMET Predictions

The following tables summarize the predicted ADMET properties of **Sophoraflavanone H**.

Table 1: Absorption

Parameter	Predicted Value	Interpretation
Human Intestinal Absorption (HIA)	Low	Predicted to have poor absorption from the gastrointestinal tract.
Caco-2 Permeability (log Papp)	Moderate	Suggests moderate ability to cross the intestinal epithelial barrier.
P-glycoprotein (P-gp) Substrate	Yes	Likely to be a substrate of the P-gp efflux pump, which would further limit its intestinal absorption and brain penetration.

Table 2: Distribution

Parameter	Predicted Value	Interpretation
Volume of Distribution (VDss)	High	Suggests extensive distribution into tissues.
Blood-Brain Barrier (BBB) Permeability	Low	Unlikely to cross the blood-brain barrier to a significant extent.
Plasma Protein Binding	High	Expected to be highly bound to plasma proteins, which would limit the fraction of free drug available to exert its pharmacological effect.

Table 3: Metabolism

Parameter	Predicted Value	Interpretation
CYP450 1A2 Inhibitor	Yes	Potential for drug-drug interactions with substrates of this enzyme.
CYP450 2C9 Inhibitor	Yes	Potential for drug-drug interactions with substrates of this enzyme.
CYP450 2C19 Inhibitor	No	Unlikely to inhibit this major metabolic enzyme.
CYP450 2D6 Inhibitor	Yes	Potential for drug-drug interactions with substrates of this enzyme.
CYP450 3A4 Inhibitor	Yes	Potential for drug-drug interactions with substrates of this major metabolic enzyme.

Table 4: Excretion

Parameter	Predicted Value	Interpretation
Total Clearance (log ml/min/kg)	Low	Suggests a slow rate of elimination from the body.
Renal OCT2 Substrate	No	Unlikely to be actively secreted by the kidneys via this transporter.

Table 5: Toxicity

Parameter	Predicted Value	Interpretation
AMES Toxicity	Non-mutagenic	Predicted to be non-mutagenic.
hERG I Inhibitor	Yes	Potential for cardiotoxicity.
Hepatotoxicity	Yes	Potential for liver toxicity.
Skin Sensitization	No	Unlikely to cause skin sensitization.
LD50 (rat, acute oral)	2.5 g/kg	Classified as slightly toxic.

## Experimental Protocols for In Silico ADMET Prediction

The in silico ADMET predictions for **Sophoraflavanone H** were generated using a combination of freely available, web-based platforms that employ a variety of computational models. The general workflow is outlined below.

### I. Input of Chemical Structure

The canonical SMILES string for **Sophoraflavanone H** was obtained from a reliable chemical database.[2] This string, representing the two-dimensional structure of the molecule, serves as the primary input for the prediction software.

### II. Selection of In Silico Tools

A consensus approach was employed, utilizing multiple well-validated platforms to provide a more robust prediction. The selected tools included:

- SwissADME: A popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
- pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.

- ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET properties.

### III. Prediction of Physicochemical Properties

The input SMILES string was submitted to the selected platforms. The software calculates various physicochemical descriptors, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and water solubility. These calculations are typically based on the topological features of the molecule.

### IV. Prediction of ADME Properties

The platforms employ a variety of quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict ADME properties. These models are trained on large datasets of experimentally determined values for a diverse range of compounds. The predictions for parameters such as human intestinal absorption, Caco-2 permeability, P-gp substrate affinity, volume of distribution, blood-brain barrier permeability, plasma protein binding, CYP450 inhibition, and total clearance were obtained.

### V. Prediction of Toxicity

Toxicity endpoints were predicted using models that have been trained on data from various toxicological assays. The predictions for AMES toxicity, hERG inhibition, hepatotoxicity, skin sensitization, and oral acute toxicity (LD50) were generated.

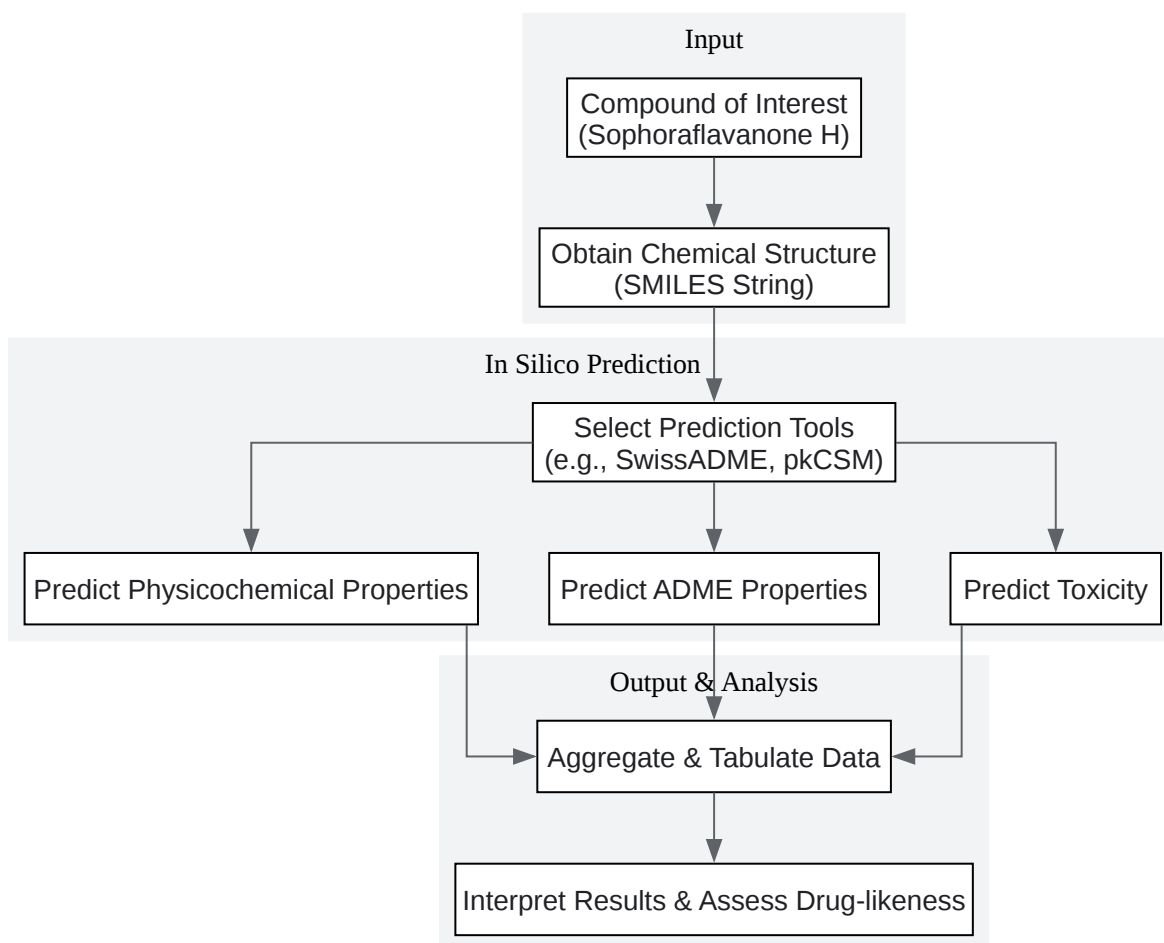
### VI. Data Aggregation and Interpretation

The output from the different platforms was collected and summarized in the tables presented in this guide. The interpretation of the predicted values is based on established thresholds and guidelines in the field of drug discovery and development.

## Visualization of Key Concepts

### Logical Workflow for In Silico ADMET Prediction

The following diagram illustrates the general workflow for performing an in silico ADMET prediction for a given compound.



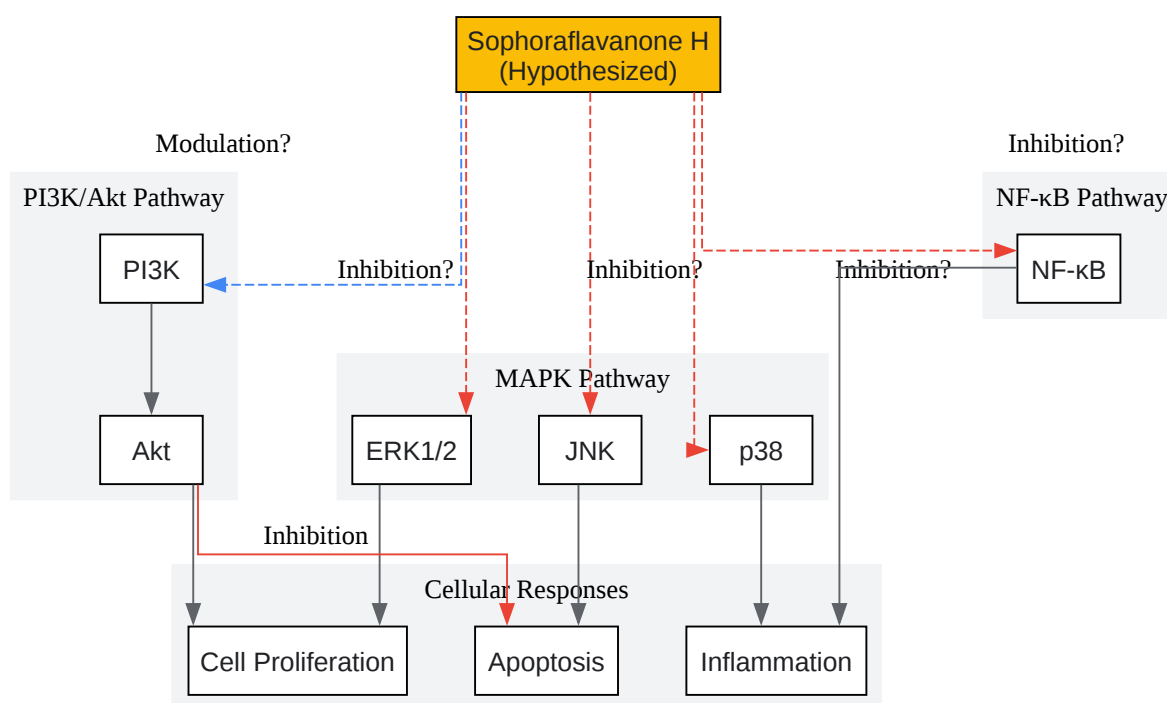
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#### In Silico ADMET Prediction Workflow

## Potential Signaling Pathways Modulated by Sophoraflavanone H

While direct experimental evidence for the signaling pathways modulated by **Sophoraflavanone H** is limited, based on the known activities of structurally related flavonoids

and stilbenes, several pathways can be hypothesized to be affected. Flavonoids are known to interact with various protein kinases and signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] For instance, the related compound Sophoraflavanone G has been shown to inhibit TNF- $\alpha$ -induced MMP-9 expression through the ERK1/2, p38, and JNK1/2 signaling pathways. Furthermore, Sophoraflavanone M has been reported to inhibit the NF- $\kappa$ B and JNK/AP-1 signaling pathways.[5] The following diagram illustrates these potential interactions.



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Hypothesized Signaling Pathways Modulated by **Sophoraflavanone H**

## Conclusion

This in-depth technical guide provides a comprehensive in silico ADMET prediction and analysis for **Sophoraflavanone H**. The predictive data suggests that while **Sophoraflavanone**



**H** possesses some favorable properties, it may also present challenges related to oral bioavailability, potential for drug-drug interactions, and toxicity. Specifically, its high molecular weight, poor aqueous solubility, and susceptibility to P-gp efflux may limit its absorption. The predicted inhibition of several major CYP450 enzymes indicates a need for careful consideration of co-administered medications. Furthermore, the potential for cardiotoxicity and hepatotoxicity warrants further investigation.

The provided experimental protocols for in silico prediction offer a roadmap for researchers to conduct similar analyses on other novel compounds. The hypothesized signaling pathways, based on the activity of related molecules, provide a starting point for mechanistic studies to elucidate the biological effects of **Sophoraflavanone H**. It is imperative that the in silico data presented in this guide be validated through in vitro and in vivo experimental studies to confirm the ADMET profile of **Sophoraflavanone H** and to fully assess its therapeutic potential.

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